5-[2-(Benzyloxy)phenyl]indoline
CAS No.:
Cat. No.: VC18650201
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
![5-[2-(Benzyloxy)phenyl]indoline -](/images/structure/VC18650201.png)
Specification
Molecular Formula | C21H19NO |
---|---|
Molecular Weight | 301.4 g/mol |
IUPAC Name | 5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
Standard InChI | InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2 |
Standard InChI Key | JNGSUJKFCLEHKH-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-[2-(Benzyloxy)phenyl]indoline consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—modified at the 5-position by a benzyloxy group (Figure 1). The benzyloxy substituent introduces steric bulk and electronic effects, influencing the compound’s reactivity and biological interactions .
Table 1: Key Physicochemical Properties of 5-[2-(Benzyloxy)phenyl]indoline
Property | Value | Source |
---|---|---|
CAS Number | 893735-69-8 | |
Molecular Formula | ||
Molecular Weight | 301.4 g/mol | |
Density | Not Reported | |
Melting/Boiling Points | Not Reported |
The absence of reported melting/boiling points and density highlights gaps in publicly available data, suggesting opportunities for further experimental characterization.
Synthesis and Optimization
Fischer Indole Cyclization
The most efficient synthesis route, disclosed in patent EP2426105A1, employs Fischer indole cyclization between 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride . This single-step reaction proceeds under acidic conditions (Lewis acids: , ; Brønsted acids: acetic acid) in polar solvents like ethanol at 75–80°C .
Table 2: Reaction Conditions and Outcomes
Parameter | Details | Outcome |
---|---|---|
Acid Catalyst | , acetic acid | 93–95% yield |
Solvent | Ethanol | High purity (>99%) |
Temperature | 75–80°C | 12–15 h reaction time |
This method surpasses earlier multi-step processes that required pressure vessels and excess reagents, offering a scalable and cost-effective alternative .
Pharmacological Significance
MAO-B Inhibition
The benzyloxy group at position 5 is critical for selective MAO-B inhibition, a therapeutic target in neurodegenerative diseases like Parkinson’s . Comparative studies show that 5-benzyloxyindole derivatives exhibit values in the nanomolar range for MAO-B, with >100-fold selectivity over MAO-A . For instance, the analog FA-73 () demonstrates irreversible MAO-B inhibition, suggesting potential as a neuroprotective agent .
Mechanistic Insights
The benzyloxy group enhances hydrophobic interactions with MAO-B’s substrate-binding pocket, while the indoline nitrogen participates in hydrogen bonding with flavin adenine dinucleotide (FAD) . This dual interaction stabilizes the enzyme-inhibitor complex, prolonging therapeutic effects.
Applications in Medicinal Chemistry
Intermediate in Bazedoxifene Synthesis
5-[2-(Benzyloxy)phenyl]indoline serves as a key intermediate in synthesizing bazedoxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis . Its rigid indoline core aligns with SERM pharmacophore requirements, enabling precise spatial arrangement of functional groups for receptor binding .
Exploration in Oncology
While direct evidence is limited, structural analogs with benzyloxy groups exhibit anti-proliferative activity in breast cancer cell lines (e.g., MCF-7). The compound’s potential to modulate estrogen receptor-α (ERα) warrants further investigation.
Future Perspectives
Therapeutic Development
Optimizing 5-[2-(Benzyloxy)phenyl]indoline’s pharmacokinetic profile—particularly bioavailability and blood-brain barrier penetration—could unlock applications in neurodegeneration. Computational modeling and prodrug strategies may address these challenges.
Industrial-Scale Synthesis
Future work should explore continuous-flow reactors and greener catalysts (e.g., enzymatic systems) to enhance the sustainability of its synthesis.
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